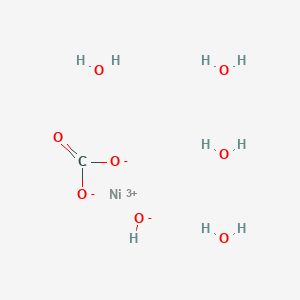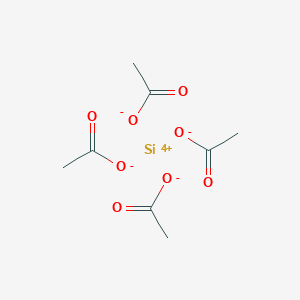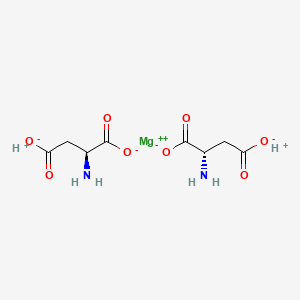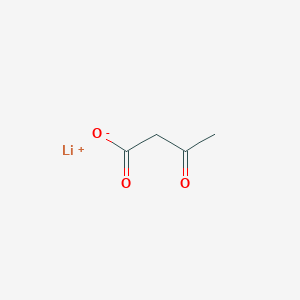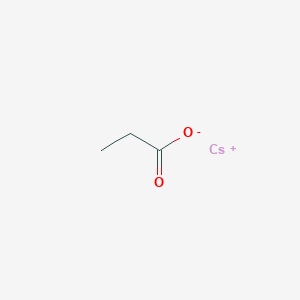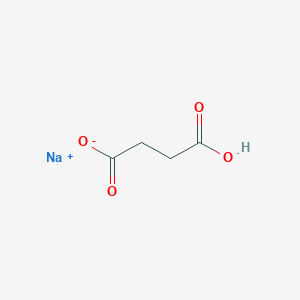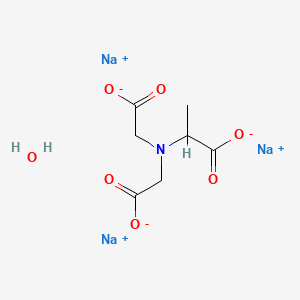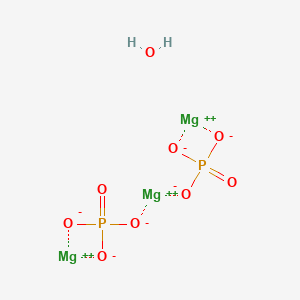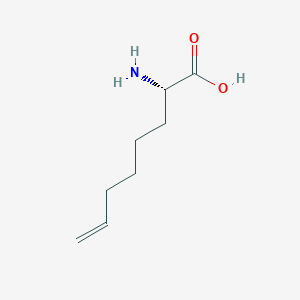
Zinc phosphate tetrahydrate
Descripción general
Descripción
Zinc phosphate tetrahydrate (ZPT) is an inorganic compound with the formula Zn3(PO4)2.4H2O . It is a white, non-hygroscopic powder with low tinting strength and is easily dispersed . It is widely used as a corrosion-inhibiting pigment in a range of applications, from DIY to more demanding ones such as coil coating .
Synthesis Analysis
ZPT can be synthesized by hydrothermal crystallization from an aqueous solution . In one study, Ln3+ (Ln = Tb, Eu) doped ZPT nano-/micro-structured materials were synthesized in aqueous solution without the addition of any structure-directing agent .Molecular Structure Analysis
ZPT has a unique hydrogen bonding pattern that results in an oriented distortion of the zinc phosphate tetrahedra . This is in accordance with the molecular tetrahedral linkage scheme of the phosphate groups .Chemical Reactions Analysis
Zinc phosphate can react with ferrocyanide ion to form a gray-white precipitate . There is also a pressure and shear-induced chemical reaction between phosphates and iron oxide, resulting in the formation of mixed zinc-iron phosphate glass .Physical And Chemical Properties Analysis
ZPT is a white, odorless, and tasteless powder . It is slightly soluble in water and completely insoluble in alcohol . The compound forms crystals when in the presence of concentrated phosphoric acid . It has high compressive strength, low film thickness, minimal setting shrinkage and thermal expansion, and is biocompatible .Aplicaciones Científicas De Investigación
Electron Beam Influence on Microstructure : Zinc phosphate, including its tetrahydrate form, can undergo significant microstructure and phase changes when exposed to electron beams. This property is crucial in materials science, particularly for coatings in industrial and medical applications (He, Zhang, Lu, & Yassar, 2014).
Improvement of Barrier Properties in Paints : Zinc phosphate tetrahydrate enhances the barrier properties of various paints. This improvement is more pronounced with certain resins, indicating the importance of binder-pigment interactions in paint formulations (Beiro, Collazo, Izquierdo, Nóvoa, & Pérez, 2003).
Biomedical Applications : Synthetic polymorphs of ZPT, namely α- and β-Hopeite, show potential for biomedical applications due to their distinct crystallographic differences and unique hydrogen bonding patterns. Their thermal and chemical reactivity properties make them relevant in the context of biogenic hydroxyapatite and calcium dihydrogen phosphate dihydrate (Herschke, Rottstegge, Lieberwirth, & Wegner, 2006).
Bone Repair Enhancement : Zinc's incorporation into calcium phosphate, including ZPT, has been shown to enhance bone repair, adding to its potential as a biomaterial for bone regeneration (Cruz, Calasans-Maia, Sartoretto, Moraschini, Rossi, Louro, Granjeiro, & Calasans-Maia, 2018).
Phosphate Glass Studies : Molecular dynamics simulations have been used to study the properties of binary zinc phosphate glasses, revealing insights into the structural and physical properties of these materials and their potential applications in various fields (Tischendorf, Alam, Cygan, & Otaigbe, 2003).
Luminescence Properties in Nano-/Micro-Structured Materials : ZPT doped with lanthanides (Tb, Eu) shows altered morphology and luminescence properties, which could have implications for the development of new materials with specific optical characteristics (Yue, Lu, Li, Zhang, Liu, & Wang, 2014).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
trizinc;diphosphate;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H3O4P.4H2O.3Zn/c2*1-5(2,3)4;;;;;;;/h2*(H3,1,2,3,4);4*1H2;;;/q;;;;;;3*+2/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDJAIKMJHJYAV-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Zn+2].[Zn+2].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8O12P2Zn3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70226356 | |
| Record name | Zinc phosphate tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70226356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7543-51-3, 15491-18-6 | |
| Record name | Zinc phosphate tetrahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007543513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hopeite (Zn3(PO4)2.4H2O) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015491186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc phosphate tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70226356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphoric acid, zinc salt (2:3), tetrahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZINC PHOSPHATE TETRAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54S8C1184Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



